molecular formula C6H7ClN2O B3030379 3-Chloro-5-ethoxypyridazine CAS No. 89466-35-3

3-Chloro-5-ethoxypyridazine

Cat. No.: B3030379
CAS No.: 89466-35-3
M. Wt: 158.58
InChI Key: XVEYZNWQMUVCHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-ethoxypyridazine: is a heterocyclic compound with the molecular formula C6H7ClN2O . It is a derivative of pyridazine, characterized by the presence of a chlorine atom at the third position and an ethoxy group at the fifth position of the pyridazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-ethoxypyridazine typically involves the chlorination of pyridazine derivatives followed by the introduction of the ethoxy group. One common method includes the reaction of 3-chloropyridazine with ethanol in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-ethoxypyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium ethoxide, amines, or thiols in the presence of a suitable solvent.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.

Major Products Formed:

    Substitution Products: Various substituted pyridazine derivatives.

    Oxidation Products: Oxidized forms of the pyridazine ring.

    Reduction Products: Reduced derivatives with different functional groups.

    Coupling Products: Biaryl compounds with extended conjugation.

Scientific Research Applications

Chemistry: 3-Chloro-5-ethoxypyridazine is used as a building block in the synthesis of more complex heterocyclic compounds. It is also employed in the development of new materials with unique electronic and optical properties .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. It has shown promise in the development of anti-inflammatory, antimicrobial, and anticancer agents .

Industry: The compound is used in the production of agrochemicals and dyes. Its derivatives are also investigated for their potential use in organic electronics and as intermediates in the synthesis of functional materials .

Mechanism of Action

The mechanism of action of 3-Chloro-5-ethoxypyridazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of the chlorine and ethoxy groups can influence its binding affinity and specificity towards these targets. The compound may also modulate specific biochemical pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 3-Chloro-5-ethoxypyridazine is unique due to the specific positioning of the chlorine and ethoxy groups, which can influence its reactivity and interaction with other molecules.

Properties

IUPAC Name

3-chloro-5-ethoxypyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-2-10-5-3-6(7)9-8-4-5/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVEYZNWQMUVCHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NN=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90744789
Record name 3-Chloro-5-ethoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89466-35-3
Record name 3-Chloro-5-ethoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-5-ethoxypyridazine
Reactant of Route 2
Reactant of Route 2
3-Chloro-5-ethoxypyridazine
Reactant of Route 3
Reactant of Route 3
3-Chloro-5-ethoxypyridazine
Reactant of Route 4
Reactant of Route 4
3-Chloro-5-ethoxypyridazine
Reactant of Route 5
Reactant of Route 5
3-Chloro-5-ethoxypyridazine
Reactant of Route 6
Reactant of Route 6
3-Chloro-5-ethoxypyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.